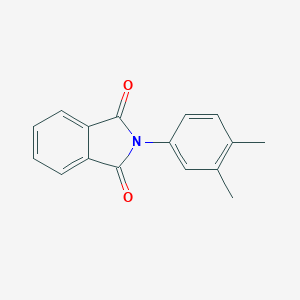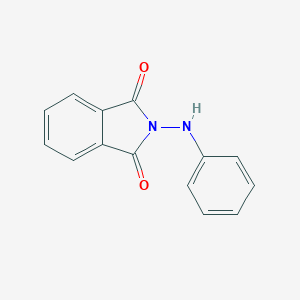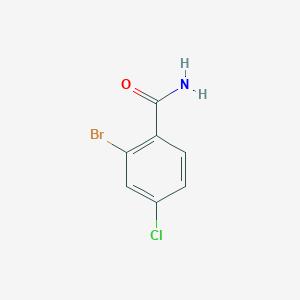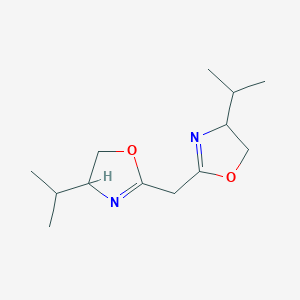
5-Bromo-2-hydroxy-4-méthoxybenzaldéhyde
Vue d'ensemble
Description
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7BrO3 . It is used in various applications, including the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C8H7BrO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-hydroxy-4-methoxybenzaldehyde” include a molecular weight of 231.04 g/mol . The compound has a complexity of 162 and a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 229.95786 g/mol .
Applications De Recherche Scientifique
Étude de la réponse électroantennographique
Ce composé est utilisé dans des études pour comprendre la réponse électroantennographique des insectes comme le charançon du vigne (Otiorhynchus sulcatus F) à divers composés volatils des plantes. Cette recherche est cruciale pour développer des stratégies de lutte antiparasitaire en agriculture .
Détermination spectrophotométrique du nickel (II)
5-Bromo-2-hydroxy-4-méthoxybenzaldéhyde: est utilisé comme réactif dans les méthodes spectrophotométriques pour déterminer les concentrations de nickel (II). Il réagit avec le nickel (II) pour former un complexe de couleur verte, qui peut être quantifié .
Synthèse de composés de base de Schiff tétradentés
Le composé joue un rôle important dans la synthèse de composés de base de Schiff tétradentés, qui ont diverses applications, notamment la catalyse et la chimie de coordination .
Activités antioxydantes et anticancéreuses
Des recherches ont été menées sur les dérivés de ce composé, tels que les produits dihalogénés, pour leurs activités antioxydantes et anticancéreuses potentielles. Ces études font partie des efforts continus pour découvrir de nouveaux agents thérapeutiques .
Synthèse de l'ailanthoidol
Il peut être utilisé dans la synthèse de l'ailanthoidol par des réactions de couplage de Stille. L'ailanthoidol a des applications potentielles en chimie médicinale .
Préparation de ligands à base de benzimidazole
Ce composé est également utilisé dans la synthèse de ligands à base de benzimidazole, qui sont importants pour créer des molécules complexes ayant des propriétés pharmacologiques potentielles .
Thermo Fisher Scientific IOSR Journal MDPI Antioxidants Journal <svg class="icon" height="16" p-id="1735"
Safety and Hazards
“5-Bromo-2-hydroxy-4-methoxybenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Analyse Biochimique
Biochemical Properties
The role of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde in biochemical reactions is not well-documented. Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, benzaldehyde derivatives are known to interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .
Cellular Effects
It is known that benzaldehyde derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzaldehyde derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSWZLKWHLYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355904 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-36-9 | |
| Record name | 5-bromo-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)

![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)




![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)

